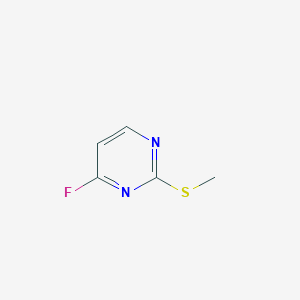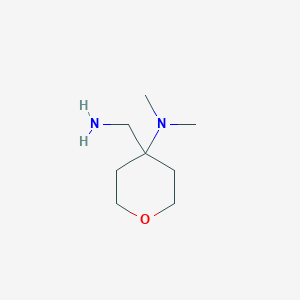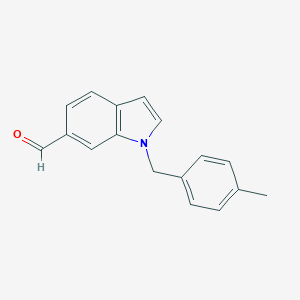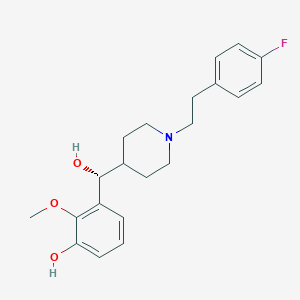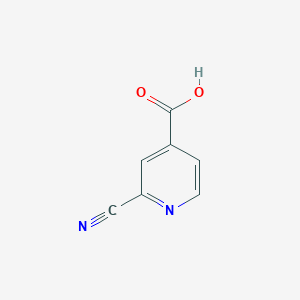![molecular formula C7H5BF2O4 B060524 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid CAS No. 190903-71-0](/img/structure/B60524.png)
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
Vue d'ensemble
Description
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is an organoboron compound with the molecular formula C7H5BF2O4 and a molecular weight of 201.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a difluorinated benzo[1,3]dioxole ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds .
Méthodes De Préparation
The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid typically involves the following steps :
Starting Material: The synthesis begins with 5-bromo-2,2-difluoro-1,3-benzodioxole.
Reaction with Triisopropyl Borate: The brominated compound is reacted with triisopropyl borate in the presence of a palladium catalyst under inert conditions.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Des Réactions Chimiques
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid undergoes several types of chemical reactions :
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The difluorinated benzo[1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran .
Applications De Recherche Scientifique
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is used in the development of biologically active molecules and as a tool in chemical biology for the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid primarily involves its role as a boronic acid derivative . Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid can be compared with other boronic acids and difluorinated compounds :
Similar Compounds: 5-Bromo-2,2-difluoro-1,3-benzodioxole, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid.
Uniqueness: The presence of both difluoro and boronic acid groups in the same molecule makes it particularly versatile for cross-coupling reactions and other synthetic applications. Its unique structure allows for specific interactions in biological systems and materials science.
Propriétés
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTIPUIRDXSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590183 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190903-71-0 | |
| Record name | B-(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190903-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


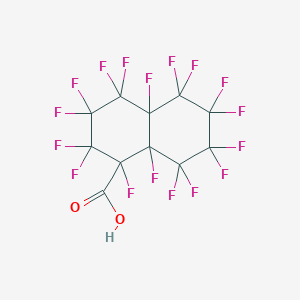

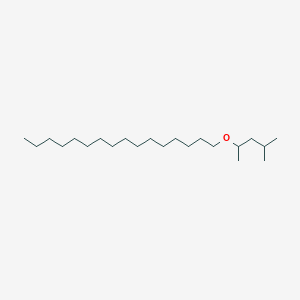
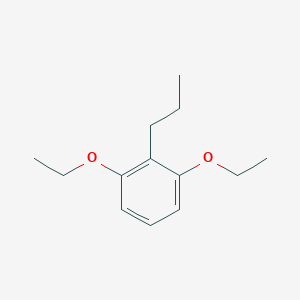

![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
